molecular formula C21H20N4O2S B2822820 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide CAS No. 540762-89-8

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide

Cat. No. B2822820
CAS RN: 540762-89-8
M. Wt: 392.48
InChI Key: GUNAINMKOZOFCH-OWTPYQNBSA-N
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Description

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis Approaches

The compound and its derivatives have been synthesized through various chemical reactions, including condensation and cycloaddition processes. These synthetic routes are crucial for creating compounds with potential biological activities. For example, a study described the synthesis of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, showing significant antimicrobial activities (Gouda et al., 2010) Synthesis and antimicrobial activities of some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety.

Antimicrobial Properties

Several studies have reported on the antimicrobial properties of thiazolidinone derivatives. These compounds exhibit promising activities against a range of microorganisms, highlighting their potential as therapeutic agents. A notable example includes the synthesis of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids, which demonstrated in vitro anti-Toxoplasma gondii activity and were screened for their antimicrobial potential (de Aquino et al., 2008) Synthesis, anti-Toxoplasma gondii and antimicrobial activities of benzaldehyde 4-phenyl-3-thiosemicarbazones and 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids.

Anticancer and Antifibrotic Applications

Anticancer Activity

The potential anticancer properties of thiazolidinone derivatives have been explored, with some compounds showing activity against various cancer cell lines. Research into the stereoselective synthesis of thiazolidine derivatives has uncovered compounds with significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020) Stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives and screening of their anticancer activity.

Antifibrotic Effects

The synthesis and evaluation of amino(imino)thiazolidinone derivatives have demonstrated promising antifibrotic activities. This includes compounds that significantly reduced the viability of fibroblasts without possessing anticancer effects, suggesting their potential for antifibrotic therapy (Kaminskyy et al., 2016) Antifibrotic and anticancer action of 5-ene amino/iminothiazolidinones.

properties

IUPAC Name

N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-15-9-11-17(12-10-15)23-19(26)14-18-20(27)24-21(28-18)25-22-13-5-8-16-6-3-2-4-7-16/h2-13,18H,14H2,1H3,(H,23,26)(H,24,25,27)/b8-5+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNAINMKOZOFCH-OWTPYQNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide

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